molecular formula C8H6BrNO4 B1612848 2-Bromo-3-methyl-5-nitrobenzoic acid CAS No. 631911-95-0

2-Bromo-3-methyl-5-nitrobenzoic acid

Cat. No. B1612848
M. Wt: 260.04 g/mol
InChI Key: WQSNSIDIZKPPSS-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-nitrobenzoic Acid is a reactant in the preparation of EPZ005687, a potent and selective inhibitor of EZH2 . It is an intermediate for the synthesis of 4-(Piperazin-1-ylmethyl)-N1-arylsulfonyl indole derivatives as 5-HT6 receptor ligands .


Synthesis Analysis

The synthesis of 2-Methyl-3-nitrobenzoic acid involves the addition of 20 g of 3-nitro-o-xylene (0.132 mol) to a 500 ml three-necked flask. Then, 76 g (0.66 mol) of n-hexanoic acid and 9.87 g (0.29 mol) of hydrogen peroxide are added. The temperature is slowly raised to 60 °C and the reaction is kept for 12 hours. The desired product of 2-methyl-3-nitrobenzoic acid is obtained by suction filtration (20.78 g, yield: 87%) .


Molecular Structure Analysis

The molecular structure of the nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .


Physical And Chemical Properties Analysis

2-Bromo-3-methyl-5-nitrobenzoic acid is an off-white to yellow crystalline powder . Its molecular weight is 260.04 .

Scientific Research Applications

Synthesis and Chemical Reactions

Physico-Chemical Properties and Applications

Another study focuses on the crystal structures and physico-chemical properties of metal complexes involving related compounds to 2-Bromo-3-methyl-5-nitrobenzoic acid. Specifically, Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized, and their structures determined through X-ray crystallography. The study aimed to explore their anticonvulsant activities alongside their unique bonding features and physical properties. It concluded that these compounds possess characteristics that could explain their anticonvulsant activities (J. D'angelo et al., 2008).

Methodological Advances

Research also delves into methodological advancements, such as the development and validation of a simple RP-HPLC method for detecting potential genotoxic impurities in pharmaceuticals, demonstrating the utility of 2-Bromo-3-methyl-5-nitrobenzoic acid and its derivatives in ensuring drug safety and efficacy (Kishore Gaddam et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

2-bromo-3-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSNSIDIZKPPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614332
Record name 2-Bromo-3-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methyl-5-nitrobenzoic acid

CAS RN

631911-95-0
Record name 2-Bromo-3-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-methyl-5-nitro-benzoic acid methyl ester ((Example 295: step d) 5.04 g) in ethanol (50 mL) was added a solution of aq NaOH (4M, 1.62 g, 40.5 mmol) and stirred at ambient temperature for 16 h. The resulting red colored solution was concentrated to dryness, dissolved in a minimum amount of H2O, and acidified with 1 N HCl to pH 3–4. The solid was filtered, washed with H2O (3×50 mL) dried under high vacuum to afford the title compound (4.5 g, 94% yield) as a pale yellow solid. 1H NMR (DMSO) δ 8.36–8.35 (m, 1H), 8.24–8.23 (m, 1H), 2.53 (s, 3H).
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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